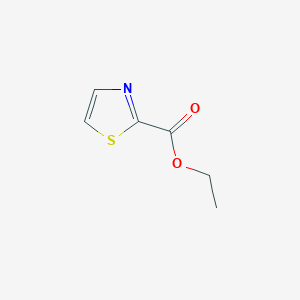
Ethyl thiazole-2-carboxylate
Cat. No. B1318098
Key on ui cas rn:
14527-42-5
M. Wt: 157.19 g/mol
InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772261B2
Procedure details


10 g (63.7 mmol) of 2-trimethylsilylthiazole (1) and 435 ml of toluene are placed in a 2-liter round-bottomed flask under argon. The reaction mixture is stirred and cooled using an ice bath, and, when the temperature has reached about 8° C., a solution of 12.2 ml (0.128 mol) of ethyl chloroformate in 500 ml of toluene is added. Once all the solution has been added, the mixture is left for about 10 minutes and then warmed to 25° C. After stirring for 20 hours, 200 ml of aqueous sodium carbonate solution are added and the mixture is stirred for 30 minutes. After separation of the phases by settling, the organic phase is washed with 200 ml of saturated aqueous sodium chloride solution. After drying over magnesium sulfate, the organic phase is concentrated to dryness under reduced pressure. The residue is purified by flash chromatography (msilica=200 g; eluent: 60/40 cyclohexane/ethyl acetate). 5.12 g of ethyl 2-thiazolecarboxylate (2) are thus obtained in the form of a greenish liquid that crystallizes. Rf(50/50 cyclohexane/ethyl acetate)=0.52.





Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[S:4]1[CH:5]=[CH:6][N:7]=[C:3]1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
|
Name
|
|
|
Quantity
|
435 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
12.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has reached about 8° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once all the solution has been added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 20 hours
|
|
Duration
|
20 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with 200 ml of saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase is concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash chromatography (msilica=200 g; eluent: 60/40 cyclohexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
